1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine
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Overview
Description
1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is a compound that belongs to the class of fused heterocycles. This compound is of significant interest due to its incorporation in various kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir . These compounds are known for their therapeutic potential, particularly in cancer therapy and antiviral treatments .
Preparation Methods
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the deprotonation of 2-cyanopyrrole using sodium hydride (NaH) followed by N-alkylation with in situ prepared chloramine . This method has been optimized for large-scale production, particularly for the synthesis of antiviral drugs . Another approach involves the use of pyrrole derivatives, bromohydrazone, and triazinium dicyanomethylide as intermediates .
Chemical Reactions Analysis
1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Cyclization: It can also participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, in kinase inhibitors, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to the suppression of cancer cell proliferation . In antiviral drugs, the compound targets viral RNA polymerase, inhibiting viral replication .
Comparison with Similar Compounds
1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is unique due to its fused heterocyclic structure, which imparts specific biological activities. Similar compounds include:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
BMS-690514: An EGFR inhibitor in clinical phase II.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold, which is crucial for their biological activities. this compound stands out due to its versatility and wide range of applications in various fields.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-pyrrolo[2,1-f][1,2,4]triazin-2-ylethanamine |
InChI |
InChI=1S/C8H10N4/c1-6(9)8-10-5-7-3-2-4-12(7)11-8/h2-6H,9H2,1H3 |
InChI Key |
HXFMUYWZGOJYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=CC=C2C=N1)N |
Origin of Product |
United States |
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